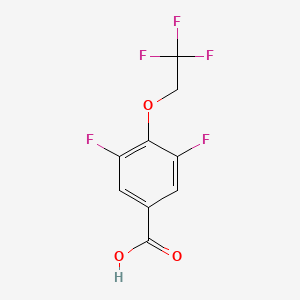

![molecular formula C10H13F3O2 B2861370 2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid CAS No. 2172561-93-0](/img/structure/B2861370.png)

2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

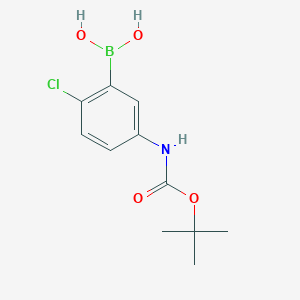

2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic carboxylic acid that contains a trifluoromethyl group, which makes it structurally unique and interesting for researchers.

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions play a critical role in constructing complex molecular architectures. For example, the α-oxo ketenes generated by pyrolysis of 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones react with Schiff bases to produce spiro compounds that combine the β-lactam and 1,3-dioxolan-4-one structures. Such reactions facilitate the synthesis of novel compounds with potential applications in pharmaceuticals and materials science (Tsuno, Kondo, & Sugiyama, 2006).

Material Science

In the realm of material science, the synthesis and properties of aromatic polyamides derived from bis(ether carboxylic acids) like 2,2′-bis(4-carboxyphenoxy)-9,9′-spirobifluorene are noteworthy. These polyamides, featuring 9,9-spirobifluorene moieties, exhibit enhanced solubility, high glass-transition temperatures, and good thermal stability. The presence of the spiro segment in the main chain restricts close packing of polymer chains, decreasing interchain interactions and leading to amorphous polymers with unique properties (Wu & Shu, 2003).

Catalysis

Scandium trifluoromethanesulfonate, a potent Lewis acid catalyst, demonstrates remarkable catalytic activity in acylating alcohols with acid anhydrides and esterifying alcohols by carboxylic acids. Its high catalytic efficiency can assist the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, showcasing its versatility and potential in synthetic chemistry applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

properties

IUPAC Name |

2-(trifluoromethyl)spiro[3.4]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O2/c11-10(12,13)9(7(14)15)5-8(6-9)3-1-2-4-8/h1-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACPDNIHEFROAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(C2)(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)

![2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2861303.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)

![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2861310.png)